5-Fluorosalicylaldoxime
Overview
Description
5-Fluorosalicylaldoxime (5-FSA) is an organic compound belonging to the class of aldoximes. It is a versatile compound that is used for a variety of purposes in scientific research and in industrial applications. 5-FSA is a colorless liquid with a molecular weight of 151.09 g/mol. It is soluble in polar solvents, such as water, methanol and ethanol, and is insoluble in non-polar solvents, such as hexane and petroleum ether.
Scientific Research Applications
Mechanisms of Action and Clinical Strategies
5-Fluorouracil (5-FU), a compound related to 5-Fluorosalicylaldoxime, plays a pivotal role in cancer treatment. Its mechanisms involve the inhibition of thymidylate synthase, leading to DNA damage in cancer cells. Strategies to enhance its anticancer activity include modulation of its metabolic pathways and overcoming drug resistance through novel technologies like DNA microarray profiling. This approach aims to identify genes mediating resistance to 5-FU, presenting new therapeutic targets or predictive biomarkers for chemotherapy response (Longley, Harkin, & Johnston, 2003).
Pharmacology and Drug Interactions
Flucytosine, an antimycotic compound converted into 5-FU in fungal cells, illustrates the broader utility of fluorouracil analogs beyond direct anticancer applications. This conversion inhibits fungal RNA and DNA synthesis, showcasing the versatility of 5-FU-based compounds in treating severe systemic mycoses. Understanding these pharmacological properties and drug interactions, including the impact of renal function on drug elimination, is crucial for optimizing treatment strategies across different medical conditions (Vermes, Guchelaar, & Dankert, 2000).
Molecular Studies and Drug Resistance
Research on 5-FU-induced intestinal mucositis reveals the importance of molecular studies in understanding drug side effects and resistance mechanisms. The activation of nuclear factor-κB by 5-FU, leading to inflammation and mucosal damage, highlights the complex interactions between chemotherapeutic agents and cellular signaling pathways. Such insights are vital for developing interventions to mitigate adverse effects and enhance treatment tolerability (Chang et al., 2012).
Clinical Pharmacology and Metabolism
The review of 5-FU's preclinical and clinical development over forty years underscores the ongoing relevance of this compound in treating solid tumors. Innovations in delivery methods, including oral administration and combination therapies, reflect the continuous evolution of 5-FU's application in oncology. These advancements aim to improve patient outcomes and manage the drug's toxicity profile, demonstrating the dynamic nature of chemotherapeutic treatment paradigms (Grem, 2000).
properties
IUPAC Name |
4-fluoro-2-(hydroxyiminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFIKDJEJSBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorosalicylaldoxime |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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